tert-Butyl 6'-amino-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate
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Overview
Description
tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate typically involves multi-step synthetic routesIndustrial production methods often employ scalable and efficient synthetic routes to ensure high yields and purity .
Chemical Reactions Analysis
tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include mild acids, bases, and specific catalysts to facilitate the desired transformations
Scientific Research Applications
tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the functional groups present and the nature of the interactions with the target molecules .
Comparison with Similar Compounds
tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares a similar spirocyclic core but differs in the functional groups attached, leading to different reactivity and applications.
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: Another spirocyclic compound with distinct substituents, used in different synthetic and medicinal contexts. The uniqueness of tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 6-amino-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)22-14(20)18-8-16(9-18)7-12(19)11-6-10(17)4-5-13(11)21-16/h4-6H,7-9,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCPBWHETHGNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=C(O2)C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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